molecular formula C30H41NO10 B13774121 Naftidrofuryl citrate CAS No. 85293-34-1

Naftidrofuryl citrate

Cat. No.: B13774121
CAS No.: 85293-34-1
M. Wt: 575.6 g/mol
InChI Key: LKLQMEYKQKAQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naftidrofuryl citrate is a salt form of the vasoactive agent naftidrofuryl, provided for scientific research applications. This compound is of significant interest in cardiovascular and metabolic disease research , particularly for investigating models of peripheral and cerebral vascular disorders . Its primary mechanism of action is characterized as a selective antagonist of the 5-hydroxytryptamine-2 (5-HT2) receptor , specifically acting as an inverse agonist of the 5-HT2A subtype . By blocking serotonin-induced vasoconstriction, it promotes vasodilation. Beyond its receptor antagonism, this compound is noted for its potential to enhance cellular metabolism by improving oxygen and glucose utilization in ischemic conditions, which may support cellular energy production . Comparative pharmacological studies suggest that the citrate salt may offer a favorable profile for experimental use. Research data indicates that this compound demonstrates improved bioavailability and a superior acute toxicity profile (LD50) in animal models compared to the more commonly known oxalate salt . This compound is intended for use in vitro and in animal models to study pathways related to vascular tone, cellular metabolism under hypoxic stress, and serotonin signaling. All research must be conducted in accordance with local regulations. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

85293-34-1

Molecular Formula

C30H41NO10

Molecular Weight

575.6 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C24H33NO3.C6H8O7/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

LKLQMEYKQKAQCX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Naftidrofuryl Citrate

Serotonin (B10506) Receptor Antagonism and Signal Transduction Modulation

Naftidrofuryl citrate's interaction with the serotonergic system is a cornerstone of its mechanism of action. By modulating the signaling of serotonin (5-hydroxytryptamine or 5-HT), a key neurotransmitter and vasoactive substance, naftidrofuryl influences a range of physiological processes, particularly those related to vascular tone.

Selective Inhibition of 5-HT₂ Receptors by Naftidrofuryl

Naftidrofuryl acts as a selective antagonist at 5-HT₂ receptors. patsnap.comnih.gov This selectivity is crucial to its therapeutic action, as the 5-HT₂ receptor subtype is prominently involved in mediating the vasoconstrictive effects of serotonin. patsnap.comnih.gov The binding affinity of naftidrofuryl to the 5-HT₂A receptor, a key player in vascular smooth muscle contraction, has been a subject of detailed investigation.

Research has demonstrated that the stereochemistry of the naftidrofuryl molecule significantly influences its binding affinity for the 5-HT₂A receptor. Naftidrofuryl is a mixture of four stereoisomers, and their individual binding capacities have been assessed. Bioassay results have revealed that the C-2S configuration of naftidrofuryl is critical for high-affinity binding to the 5-HT₂A receptor, while the configuration at the C-2' position has a less significant impact. nih.govresearchgate.net

Table 1: Binding Affinities of Naftidrofuryl Stereoisomers for the 5-HT₂A Receptor

Stereoisomer Binding Affinity (pKi)
(2S, 2'S) 7.85
(2S, 2'R) 7.79
(2R, 2'S) 6.51
(2R, 2'R) 6.49

Data sourced from a study on the practical access to four stereoisomers of naftidrofuryl and their binding affinity towards the 5-hydroxytryptamine 2A receptor. nih.gov

Inverse Agonist Activity at 5-HT₂A Receptors

Beyond simple antagonism, naftidrofuryl exhibits inverse agonist activity at 5-HT₂A receptors. nih.gov An antagonist blocks the action of an agonist, whereas an inverse agonist binds to the same receptor and elicits a physiological response opposite to that of the agonist. In the context of the 5-HT₂A receptor, which can display a certain level of constitutive activity (basal signaling in the absence of an agonist), an inverse agonist like naftidrofuryl can reduce this basal activity.

Studies comparing naftidrofuryl to another 5-HT₂A receptor antagonist, sarpogrelate (B137540), have provided insights into its functional potency. The binding affinity (pKi) of naftidrofuryl at the wild-type 5-HT₂A receptor was found to be lower than that of sarpogrelate. nih.govresearchgate.net Congruently, the functional potency (pKb) of naftidrofuryl as an inverse agonist was also observed to be lower than that of sarpogrelate. nih.govresearchgate.net

Table 2: Comparative Binding Affinity and Functional Potency at the 5-HT₂A Receptor

Compound Binding Affinity (pKi) Functional Potency (pKb)
Naftidrofuryl 7.66 ± 0.08 7.29 ± 0.04
Sarpogrelate 9.06 ± 0.06 9.17 ± 0.05

Data from a comparative assessment of naftidrofuryl and sarpogrelate. nih.govresearchgate.net

Effects on Vasoconstrictive Pathways Mediated by Serotonin

By selectively blocking 5-HT₂ receptors, naftidrofuryl effectively counteracts the vasoconstrictive effects of serotonin. patsnap.com Serotonin released from platelets or damaged endothelium can lead to significant narrowing of blood vessels, a critical factor in various vascular diseases. nih.gov Naftidrofuryl's antagonistic action at these receptors on vascular smooth muscle cells directly inhibits this pathological vasoconstriction. patsnap.com

In vitro studies on rabbit collateral arterial vessels have demonstrated that naftidrofuryl effectively reverses serotonin-induced vasoconstriction in a dose-dependent manner. nih.gov Doses ranging from 0.3 to 3.0 micrograms/kg/min were shown to be effective in this reversal. nih.gov This targeted "anticonstrictor" effect, rather than a general vasodilation, allows naftidrofuryl to act specifically at sites of vascular injury where serotonin levels are elevated, without causing widespread changes in blood pressure. nih.gov

Influence on Intracellular Bioenergetic Metabolism

In addition to its effects on serotonin signaling, naftidrofuryl citrate (B86180) also modulates cellular energy metabolism. This metabolic action is particularly relevant in conditions of ischemia or hypoxia, where cellular energy production is compromised.

Enhancement of Aerobic Metabolism and Cellular Respiration

Naftidrofuryl has been shown to enhance aerobic metabolism and improve the efficiency of cellular respiration. patsnap.comnih.gov One of the key indicators of this effect is the reduction in the lactate (B86563) to pyruvate (B1213749) ratio. nih.gov Under anaerobic conditions, pyruvate is converted to lactate, leading to an increase in this ratio. By promoting aerobic pathways, naftidrofuryl helps to shift the metabolic balance back towards more efficient energy production.

A clinical study involving patients with senile dementia demonstrated that treatment with naftidrofuryl resulted in a decrease in the lactate to pyruvate ratio in the cerebrospinal fluid. nih.gov This finding is consistent with an increase in the aerobic metabolism of glucose within the central nervous system. nih.gov This enhancement of oxygen and glucose utilization is crucial for cellular function, especially in tissues with high energy demands. patsnap.com

Stimulation of Intracellular Tricarboxylic Acid (TCA) Cycle Activity

Naftidrofuryl's influence on cellular energy extends to the core of aerobic respiration: the tricarboxylic acid (TCA) cycle. The TCA cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.

In a rat model of cerebral infarction induced by microsphere embolism, a significant decrease in the levels of several TCA cycle intermediates was observed. nih.gov Treatment with naftidrofuryl oxalate (B1200264) led to a significant reversal of this decrease, indicating an improvement in the impaired mitochondrial TCA cycle. nih.gov This restoration of TCA cycle activity is a key mechanism by which naftidrofuryl may exert its beneficial effects in ischemic conditions. nih.gov

Table 3: Effect of Naftidrofuryl Oxalate on TCA Cycle Intermediates in the Ischemic Rat Brain Hemisphere

TCA Cycle Intermediate Ischemic Control (nmol/g wet weight) Naftidrofuryl Treated (nmol/g wet weight)
Citrate 150.2 ± 10.1 225.4 ± 15.3*
α-Ketoglutarate 45.3 ± 3.2 70.1 ± 4.9*
Succinate (B1194679) 250.6 ± 18.5 380.9 ± 25.1*
Fumarate 30.1 ± 2.5 55.2 ± 4.3*
Malate (B86768) 180.4 ± 12.7 275.6 ± 19.8*

*Statistically significant increase compared to the ischemic control group. Data adapted from a study on the effects of naftidrofuryl oxalate on microsphere embolism-induced changes in tricarboxylic acid cycle intermediates of rats. nih.gov

Modulation of Key TCA Cycle Intermediates

The tricarboxylic acid (TCA) cycle is a pivotal metabolic pathway for cellular energy production. In conditions of impaired blood flow, such as cerebral embolism, the levels of key TCA cycle intermediates can be significantly depleted. Research has shown that naftidrofuryl can counteract these deficits.

In an experimental model of microsphere-induced cerebral embolism in rats, a significant decrease in the cerebral content of succinate, fumarate, malate, citrate, and alpha-ketoglutarate (B1197944) was observed. nih.gov Treatment with naftidrofuryl oxalate led to a significant reversal of the depleted levels of these intermediates in both the affected and contralateral hemispheres. nih.gov This restoration of TCA cycle components suggests that naftidrofuryl helps to improve or reactivate the impaired mitochondrial tricarboxylic acid cycle, providing a foundation for enhanced energy metabolism in ischemic brain tissue. nih.gov

Table 1: Effect of Naftidrofuryl on TCA Cycle Intermediates in Ischemic Conditions

TCA Cycle IntermediateEffect of IschemiaEffect of Naftidrofuryl Treatment
SuccinateSignificant DecreaseSignificant Reversal
FumarateSignificant DecreaseSignificant Reversal
MalateSignificant DecreaseSignificant Reversal
CitrateSignificant DecreaseSignificant Reversal
Alpha-ketoglutarateSignificant DecreaseSignificant Reversal
OxaloacetateNo Significant ChangeNot Reported
Data derived from a study on microsphere embolism-induced changes in rats. nih.gov
Role in Glucose and Oxygen Utilization

A core aspect of naftidrofuryl's metabolic action is its ability to enhance the cellular utilization of glucose and oxygen. patsnap.com This is particularly crucial in tissues with compromised blood supply. The drug improves aerobic metabolism, which allows cells to function more efficiently despite reduced oxygen availability. patsnap.comresearchgate.net This is evidenced by findings that naftidrofuryl improves peripheral transcutaneous oxygen pressure in patients suffering from intermittent claudication, a condition characterized by ischemia in the lower limbs. researchgate.netdroracle.ainih.gov By promoting more efficient use of available substrates, naftidrofuryl helps maintain cellular function under metabolic stress. patsnap.com

Direct Effects on Mitochondrial Function and Oxidative Phosphorylation

Mitochondria, the primary sites of cellular respiration and energy production, are a key target for naftidrofuryl's therapeutic effects. The compound directly influences mitochondrial function and the process of oxidative phosphorylation, which is the primary mechanism for ATP synthesis in aerobic organisms. wikipedia.org

Restoration of Mitochondrial Enzyme Activities (e.g., succinate dehydrogenase)

Naftidrofuryl has been shown to directly influence the activity of key mitochondrial enzymes that are critical for the TCA cycle and electron transport chain. One of the most notable effects is on succinate dehydrogenase (also known as Complex II of the electron transport chain). nih.govnih.gov In studies using cerebral mitochondria isolated from rats following an induced embolism, succinate dehydrogenase activity was found to be significantly decreased. nih.gov The in vitro application of naftidrofuryl to these impaired mitochondria resulted in a significant restoration of the enzyme's activity. nih.gov This action on succinate dehydrogenase is a key mechanism through which naftidrofuryl improves aerobic glucose metabolism. nih.gov Research has also evaluated its effects on other mitochondrial enzymes like citrate synthase and malate dehydrogenase, noting that naftidrofuryl administration can induce changes in their activities. nih.gov

Impact on ATP Production and Energy Preservation in Hypoxic Conditions

By enhancing mitochondrial efficiency, naftidrofuryl plays a critical role in preserving cellular energy levels, particularly in hypoxic or ischemic states where ATP production is compromised. patsnap.commims.com Studies on human endothelial cells subjected to hypoxia have demonstrated that naftidrofuryl can effectively block the hypoxia-induced decrease in intracellular ATP concentration. nih.gov This preservation of the cellular energy charge is crucial for cell survival and function. nih.gov By enhancing the efficiency of the mitochondrial respiratory chain, naftidrofuryl leads to improved ATP production, which is vital for cells in ischemic conditions where the oxygen supply is limited. patsnap.com This action helps protect cells against the metabolic damage caused by ischemia. mims.com

Secondary Cellular Pathways and Biochemical Interactions

Inhibition of Platelet Aggregation and Platelet-Induced Vasospasm

This compound has been shown to inhibit the interaction between platelets and damaged endothelium, a process mediated by the 5-hydroxytryptamine (5-HT₂) receptor. nih.gov This inhibitory action on platelet function is a key component of its mechanism. Studies have demonstrated that naftidrofuryl can reduce platelet aggregation and the subsequent release of vasoactive substances. nih.gov

In vitro experiments have shown that naftidrofuryl causes a dose-dependent inhibition of 5-HT-induced platelet aggregation. nih.gov A significant inhibitory effect was observed at a concentration of 0.0625 microM, with an IC₅₀ of approximately 10 microM. nih.gov Furthermore, long-term oral treatment with naftidrofuryl in animal models of hypercholesterolemia prevented enhanced platelet aggregation, thromboxane (B8750289) formation, and ATP secretion in response to agonists like collagen and ADP. nih.gov

Naftidrofuryl also antagonizes the vasocontractile effects of substances released from activated platelets, particularly serotonin (5-HT). nih.gov While it effectively counters the vasospasm induced by secreted 5-HT, its activity in reducing thromboxane A₂ (TXA₂)-dependent vessel contraction is less pronounced. nih.gov The suppression of ADP-induced platelet aggregation and secretion requires higher concentrations of naftidrofuryl, typically exceeding 300 micromol/l. nih.gov

Inhibitory Effects of this compound on Platelet Aggregation
ParameterFindingSource
5-HT Induced Aggregation (in vitro)Dose-dependent inhibition, significant at 0.0625 microM nih.gov
IC₅₀ for 5-HT Induced AggregationApproximately 10 microM nih.gov
ADP-Induced AggregationInhibition requires >300 micromol/l nih.gov
Collagen-Induced Aggregation (in hypercholesterolemic rabbits)Reduced from 210 +/- 10 mm/30 s to 81 +/- 20 mm/30 s nih.gov

Improvement of Erythrocyte Flexibility and Aggregability

This compound has been observed to improve the rheological properties of blood by enhancing erythrocyte (red blood cell) flexibility and reducing their aggregation. researchgate.net This is particularly relevant in microcirculatory disturbances where abnormal red blood cell aggregation can impair tissue perfusion. nih.gov

Studies on whole blood from human volunteers have demonstrated that naftidrofuryl significantly reduces red blood cell aggregation in a concentration-dependent manner. nih.gov The maximum inhibitory effect, approximately 30%, is achieved at concentrations between 1 and 10 microM. nih.gov The presence of platelets appears to be necessary for this effect, as significant inhibition was not observed in whole blood suspensions largely devoid of platelets. nih.gov

In vitro studies using ultrasound to quantify blood echogenicity, a measure of red blood cell aggregation, have corroborated these findings. nih.gov The addition of naftidrofuryl (10⁻⁶ M) to blood samples from patients with claudication, suspected venous thrombosis, and normal volunteers resulted in a decrease in mean echogenicity across all groups. nih.gov This effect was more pronounced in blood samples that initially exhibited high echogenicity, indicating a greater impact on pathologically aggregated red blood cells. nih.gov

Antioxidant Properties and Reduction of Oxidative Stress in Vascular Tissues

The antioxidant activity of naftidrofuryl is part of its broader impact on cellular metabolism. By enhancing the efficiency of the mitochondrial respiratory chain, it not only improves ATP production but also potentially reduces the generation of reactive oxygen species, a primary source of oxidative stress. patsnap.com This dual action of metabolic enhancement and free radical scavenging helps to protect vascular cells from oxidative damage. patsnap.com

Modulation of Calcium Homeostasis and Phospholipase A₂ Activity

In in vitro models using human endothelial cells, naftidrofuryl has been shown to modulate cellular responses to hypoxic conditions. Short-term hypoxia, which does not cause cell death, activates endothelial cells, leading to an increase in the cytosolic calcium concentration and in phospholipase A₂ activity. nih.gov Naftidrofuryl can markedly inhibit this entire cascade of events in a dose-dependent manner. nih.gov By preventing the hypoxia-induced rise in intracellular calcium, naftidrofuryl helps to maintain cellular homeostasis and prevent the activation of downstream inflammatory pathways. nih.gov

Influence on Prostaglandin (B15479496) and Platelet-Activating Factor Synthesis

The activation of endothelial cells by short-term hypoxia also results in the increased synthesis of prostaglandins (B1171923) and platelet-activating factor. nih.gov Naftidrofuryl has demonstrated the ability to inhibit the synthesis of these pro-inflammatory and pro-thrombotic mediators. nih.gov This inhibition is a direct consequence of its ability to prevent the initial steps in the hypoxic activation cascade, namely the increase in cytosolic calcium and the activation of phospholipase A₂. nih.gov By curbing the production of these potent signaling molecules, naftidrofuryl can reduce the inflammatory response and leukocyte recruitment that often follow ischemic events. nih.gov

Preservation of Endothelial Cell Integrity and Prevention of Hypoxia-Induced Activation/Mortality in in vitro Models

This compound demonstrates a strong protective effect on endothelial cells subjected to hypoxic conditions in vitro. nih.gov In models using human endothelial cells from umbilical veins, long-term hypoxia (6 hours) induced cell mortality, and naftidrofuryl provided significant protection against this in a dose-dependent manner, even at concentrations as low as 10⁻⁹ M. nih.gov This protective effect was sustained, with 66% protection still observed after 16 hours of hypoxia. nih.gov

The mechanism underlying this cytoprotective effect appears to be linked to the preservation of cellular energy levels. nih.gov Studies have shown that naftidrofuryl can block the decrease in ATP concentration that occurs under hypoxic conditions. nih.gov By maintaining the energetic state of the cells, naftidrofuryl prevents both the activation of endothelial cells seen in short-term hypoxia and the cell mortality induced by long-term hypoxia. nih.gov For this protective effect to be realized, naftidrofuryl must be present during the hypoxic incubation period. nih.gov

Effects of this compound on Hypoxia-Induced Changes in Endothelial Cells (in vitro)
Hypoxic ConditionEffect of Hypoxia on Endothelial CellsEffect of this compoundSource
Short-termIncreased cytosolic calcium, phospholipase A₂ activity, prostaglandin and platelet-activating factor synthesisDose-dependent inhibition of the entire cascade of events nih.gov
Long-term (6 hours)Induced cell mortalityStrong, dose-dependent protection against mortality (effective at 10⁻⁹ M) nih.gov
Long-term (16 hours)Induced cell mortality66% protection against mortality nih.gov
General HypoxiaDecrease in ATP concentrationBlocks the decrease in ATP concentration nih.gov

Pre Clinical Pharmacological Investigations and Experimental Models

Studies in Animal Models of Ischemia and Metabolic Impairment

Naftidrofuryl has been extensively studied in animal models of cerebral ischemia, particularly using the microsphere-induced embolism model in rats. This model simulates ischemic conditions by injecting microspheres into the carotid artery, leading to reduced cerebral blood flow and subsequent brain injury. wikipedia.orgmedsci.org

In one such study, the injection of 900 microspheres (48 μm in diameter) into the right internal carotid artery of rats caused a sustained decrease in cortical and striatal blood flow for up to 28 days. wikipedia.orgmedsci.org Treatment with naftidrofuryl oxalate (B1200264) was shown to improve regional cerebral circulation that had been impaired by this embolism. medsci.org Specifically, on the third day post-embolism, the striatal and hippocampal blood flow in naftidrofuryl-treated rats was higher than in untreated animals. medsci.org This improvement in blood flow is suggested to be a factor in the delayed development of cerebral infarction. medsci.org Further evidence of its protective effect comes from the analysis of brain slices stained with triphenyltetrazolium (B181601) chloride (TTC), where the unstained areas, indicating infarction, were smaller in naftidrofuryl-treated rats on days 3 and 7 post-embolism compared to untreated controls. medsci.org

Beyond its circulatory effects, naftidrofuryl has demonstrated an impact on brain energy metabolism following microsphere-induced embolism. Embolism induction leads to a decrease in high-energy phosphates and an increase in tissue lactate (B86563). upm.edu.my Treatment with naftidrofuryl oxalate was found to elicit a significant recovery of these tissue high-energy phosphate (B84403) and lactate levels. upm.edu.my This suggests a direct effect on cerebral energy metabolism, independent of its effects on circulation. uci.edu

Table 1: Effects of Naftidrofuryl Oxalate on Regional Cerebral Blood Flow (CBF) and Infarct Size After Microsphere Embolism in Rats

Parameter Time Point Observation in Naftidrofuryl-Treated Group vs. Untreated Citation
Striatal CBF Day 3 Higher than untreated medsci.org
Hippocampal CBF Day 3 Higher than untreated medsci.org
Cortical CBF Day 3 No significant difference medsci.org
Cortical & Striatal CBF Day 7 & 28 No significant difference medsci.org
TTC-Unstained Area (Infarct) Day 3 & 7 Smaller than untreated medsci.org

| TTC-Unstained Area (Infarct) | Day 28 | No significant difference | medsci.org |

The neuroprotective properties of naftidrofuryl have been directly investigated in neuronal cell cultures. In studies using 8-day-old chick embryo forebrain cultures, naftidrofuryl was shown to increase the survival rate of a significant portion of the neuronal population. researchgate.net This supports the concept that naftidrofuryl can act as a neuroprotective agent. researchgate.net

The mechanism behind this neuroprotection appears to be linked to its influence on neuronal metabolism. The application of naftidrofuryl to these cultures resulted in an increase in intracellular cyclic AMP levels. researchgate.net Furthermore, it stimulated deoxyglucose uptake and lactate production in a time- and dose-dependent manner, with effects observable within minutes of treatment. researchgate.net

In a different model using cultured chicken spinal cord neurons, naftidrofuryl was found to influence neuronal maturation. While it did not affect the growth rate of neurites, the drug enhanced the relative amount of the high molecular weight neurofilament subunit. researchgate.net This suggests that naftidrofuryl's effect on cultured neurons may involve promoting a more mature cytoskeleton architecture rather than simply stimulating undifferentiated neurite growth. researchgate.net

The influence of naftidrofuryl on nerve repair and muscle reinnervation has been explored in models of nerve injury. In one study, the reinnervation of the rat gastrocnemius muscle was assessed after denervation was induced by freezing the sciatic nerve. researchgate.net Electrophysiological techniques were used to monitor the recovery process. researchgate.net

The results indicated that while naftidrofuryl did not accelerate the initial rate of axonal regeneration (early signs of reinnervation appeared around day 10 in both treated and control groups), it significantly enhanced axonal sprouting. researchgate.net At 15 and 21 days after the nerve injury, the percentage of muscle fibers with polyneuronal innervations was almost twice as high in the naftidrofuryl-treated group compared to the control group. researchgate.net This promotion of a redundant, polyneuronal innervation during the initial phases of reinnervation is suggested to represent an improvement in motor function that could be beneficial in treating nerve injuries and neuropathies. researchgate.net

| Day 15 & 21 | The percentage of muscle fibers with polyneuronal innervations was almost twice as high as in controls. | Markedly increases axonal sprouting. | researchgate.net |

In Vitro Studies on Cellular Metabolism

In vitro studies using mitochondria isolated from rat brains have provided insight into naftidrofuryl's metabolic effects at a subcellular level. Following cerebral embolism induced by microspheres, two types of mitochondria can be isolated: severely injured and mildly injured. scielo.br

Naftidrofuryl, at a concentration of 3 µM, was able to produce a slight but significant restoration of the oxidative phosphorylation ability in the mildly injured mitochondria, though it had no effect on the severely injured ones. scielo.br A key finding was its effect on succinate (B1194679) dehydrogenase, an important enzyme in the mitochondrial electron transport chain. The activity of succinate dehydrogenase was significantly decreased in brain mitochondria three days after cerebral embolism. scielo.br Exposure of these mitochondria to naftidrofuryl (at concentrations of 0.1 to 1 µM) significantly restored this enzyme's activity. scielo.br These results suggest naftidrofuryl can exert a beneficial effect on brain mitochondrial activity impaired by embolism, particularly in mitochondria that are only mildly damaged. scielo.br

Further studies have characterized the enzymatic activities in different mitochondrial populations (synaptic and nonsynaptic) from the rat brain cortex. nih.gov The in vivo administration of naftidrofuryl was found to induce a few, varied changes across these different mitochondrial populations. nih.gov

The protective effects of naftidrofuryl have been demonstrated in an in vitro model of ischemia using human endothelial cells isolated from umbilical veins (HUVECs). When these cells were subjected to long-term hypoxia (6 hours), significant cell mortality occurred. Naftidrofuryl provided strong, dose-dependent protection against this hypoxia-induced cell death, with effects seen at concentrations as low as 10⁻⁹ M. A protective effect of 66% was still observed even after 16 hours of hypoxia.

The mechanism for this protection is linked to the preservation of cellular energy. Hypoxia causes a decrease in intracellular ATP concentration, which in turn activates a cascade of detrimental events, including an increase in cytosolic calcium, activation of phospholipase A2, and synthesis of prostaglandin (B15479496) and platelet-activating factor. Naftidrofuryl was shown to block the hypoxia-induced decrease in ATP concentration. By preserving the cells' energy levels, naftidrofuryl effectively prevents the activation of endothelial cells and the subsequent cell mortality caused by hypoxia.

Table 3: Protective Effects of Naftidrofuryl on Human Endothelial Cells Under Hypoxia

Condition Effect of Hypoxia Effect of Naftidrofuryl Citation
Cell Mortality (Long-term) Increased Strongly protected against mortality
ATP Concentration Decreased Blocked the decrease
Cytosolic Calcium Increased Inhibited the increase
Phospholipase A2 Activity Increased Inhibited the increase

| Prostaglandin Synthesis | Increased | Inhibited the increase | |

Pharmacokinetic and Bioavailability Studies in Pre-clinical Settings

Comparative Bioavailability of Naftidrofuryl Citrate (B86180) Versus Oxalate Salt Forms in Animal Models

Interactive Table: Comparative Bioavailability of Naftidrofuryl Salts

Salt FormPeak Plasma Concentration (Cmax) (ng/ml)Time to Peak Plasma Concentration (Tmax) (hours)
Naftidrofuryl Citrate10960.76
Naftidrofuryl Oxalate9220.94

Pre-clinical Metabolic Fate and Excretion Pathways

The metabolic fate of naftidrofuryl has been characterized in pre-clinical settings, primarily involving hepatic biotransformation. The liver is the main site of metabolism for naftidrofuryl, where it undergoes transformation into several metabolites. researchgate.netnih.gov It is primarily biotransformed in hepatocytes into three acidic metabolites. nih.gov The principal metabolite identified is naftidrofuryl free acid, which is chemically known as 3-(1-naphthyl)-2-tetrahydrofurfuryl propionic acid. nih.gov

The elimination of naftidrofuryl and its metabolites occurs through both renal and biliary pathways, with the latter being the predominant route of excretion. researchgate.netnih.gov Studies have shown that a very small fraction of the absorbed dose is excreted in the urine. Specifically, less than 1% of the absorbed naftidrofuryl is found in the urine within 48 hours of administration. nih.gov The majority of the compound appears to be eliminated via the bile. nih.gov This suggests a significant enterohepatic circulation or direct biliary excretion of the metabolites.

Synthetic and Structural Research Aspects

Methodologies for Naftidrofuryl Citrate (B86180) Synthesis

The synthesis of naftidrofuryl citrate is achieved through a two-stage process: first, the creation of the naftidrofuryl free base, followed by a salification reaction with citric acid. google.com

One synthetic route to the naftidrofuryl base, chemically known as 2-(diethylamino)ethyl 3-(1-naphthyl)-2-(tetrahydrofuran-2-ylmethyl)propanoate, involves several key steps. researchgate.netbit.edu.cn A common approach begins with the acylation of tetrahydrofurfuryl alcohol with p-toluenesulfonyl chloride to form a tosylate intermediate. lookchem.com This is followed by the alkylation of diethyl malonate with the prepared tosylate. researchgate.netlookchem.com The resulting key intermediate, diethyl tetrahydrofurfuryl propionate, undergoes further reactions to yield the final base. researchgate.net An alternative proposed method starts with furfural (B47365) and diethyl malonate as readily available materials to produce furanmethylenediethyl malonate, which is then processed to the naftidrofuryl base. google.com

The final step in producing the citrate salt is a standard salification process. google.com The purified naftidrofuryl free base is dissolved in a solvent mixture, typically acetone (B3395972) and ethyl acetate. google.com Citric acid, often in its monohydrate form, is then added to the solution. google.com The mixture is heated to reflux and subsequently cooled, causing the this compound to precipitate out of the solution. google.com The resulting precipitate is then filtered and dried to yield the final product. google.com

Stereoisomer Analysis and its Implications for Receptor Binding Affinity

Naftidrofuryl possesses two stereogenic centers, meaning it exists as a mixture of four distinct stereoisomers. researchgate.net The commercially available drug is typically a mixture of these four isomers. nih.govebi.ac.uk Research has been conducted to isolate these individual stereoisomers and evaluate their specific biological activities, particularly their binding affinity for the 5-hydroxytryptamine 2A (5-HT2A) receptor, which is a key target for the drug's therapeutic action. lookchem.comnih.govresearchgate.net

A practical method for accessing all four stereoisomers has been developed, allowing for their individual evaluation. lookchem.com The binding affinities of the separated isomers to the 5-HT2A receptor were determined and are presented in the table below. The results reveal significant differences in affinity among the stereoisomers.

Table 1: Binding Affinity of Naftidrofuryl Stereoisomers for the 5-HT₂A Receptor This interactive table details the binding affinity (pKi) for each stereoisomer. A higher pKi value indicates a stronger binding affinity.

Stereoisomer pKi (± SEM) Relative Affinity Ranking
Isomer 25 (2S, 2'S/R) 6.84 (± 0.01) 1 (Highest)
Isomer 14 (2S, 2'S/R) 6.55 (± 0.10) 2
Naftidrofuryl Oxalate (B1200264) (Mixture) 6.48 (± 0.04) 3
Isomer 15 (2R, 2'S/R) 5.77 (± 0.08) 4
Isomer 24 (2R, 2'S/R) 5.64 (± 0.09) 5 (Lowest)

Data sourced from LookChem. lookchem.com

The analysis demonstrates that the stereoisomer designated as 25 exhibits the highest binding affinity for the 5-HT2A receptor, with a pKi value of 6.84. lookchem.com In contrast, isomer 24 shows a 14-fold lower affinity, with a pKi of 5.64. lookchem.com This data strongly implies that the pharmacological effects of naftidrofuryl are not contributed equally by all isomers in the mixture. The isomers with a (2S) configuration contribute most significantly to the drug's receptor binding activity. lookchem.comresearchgate.net

Structure-Activity Relationship (SAR) Studies Related to 5-HT₂ Receptor Antagonism

Structure-activity relationship (SAR) studies for naftidrofuryl have focused on understanding how its stereochemistry influences its antagonist activity at 5-HT₂ receptors. nih.govnih.gov The evaluation of the four distinct stereoisomers has provided crucial insights into the molecular requirements for potent receptor binding. lookchem.comnih.gov

Conversely, the stereochemistry at the C-2' position within the tetrahydrofuran (B95107) ring appears to be less important for receptor binding. lookchem.comresearchgate.netebi.ac.uk This suggests that the orientation of the tetrahydrofuran group relative to the rest of the molecule has a minor impact on how the ligand fits into the receptor's binding pocket compared to the crucial arrangement at C-2. lookchem.com These findings provide a clear theoretical basis for developing single-isomer drugs with the (2S) configuration, which could offer more targeted therapeutic action. lookchem.comnih.gov Further research comparing naftidrofuryl to other 5-HT2A antagonists like sarpogrelate (B137540) has shown that while both are effective, there are differences in their binding affinities and functional potencies at the receptor. researchgate.net

Advanced Analytical Methodologies for Naftidrofuryl Citrate Research

Spectroscopic and Spectrophotometric Techniques

Spectroscopic and spectrophotometric methods provide rapid and sensitive means for the quantification of Naftidrofuryl. These techniques are based on the interaction of the molecule with electromagnetic radiation, offering both direct and indirect methods of analysis.

Spectrofluorimetric Methods for Quantification

Spectrofluorimetry has emerged as a highly sensitive technique for the determination of Naftidrofuryl. One validated method relies on the interaction between Naftidrofuryl and Erythrosin B under acidic conditions. nih.govresearchgate.net This interaction leads to the formation of an association complex, which quenches the native fluorescence of Erythrosin B. nih.govresearchgate.net The decrease in fluorescence intensity, measured at an emission wavelength of 550 nm with an excitation wavelength of 526 nm, is directly proportional to the concentration of Naftidrofuryl. nih.govresearchgate.net This method has demonstrated linearity in the concentration range of 0.2 to 1.6 µg/mL. nih.govresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) have been established at 0.048 µg/mL and 0.146 µg/mL, respectively. nih.govresearchgate.net

Another spectrofluorimetric approach involves measuring the native fluorescence of Naftidrofuryl in a Britton-Robinson buffer at pH 5. The emission is measured at 331 nm following excitation at 277 nm. nih.gov Furthermore, a method has been developed based on the reaction of Naftidrofuryl with concentrated sulfuric acid, which yields a fluorescent product. This product is then measured in an aqueous solution with an emission wavelength of 385 nm and an excitation wavelength of 258 nm. nih.gov

Method Principle Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL)
Erythrosin B Quenching Formation of an association complex with Erythrosin B, leading to fluorescence quenching. nih.govresearchgate.net0.2 - 1.6 nih.govresearchgate.net0.048 nih.govresearchgate.net0.146 nih.govresearchgate.net
Native Fluorescence Measurement of the intrinsic fluorescence of Naftidrofuryl in a buffered solution (pH 5). nih.govNot SpecifiedNot SpecifiedNot Specified
Sulfuric Acid Reaction Measurement of the fluorescence of the reaction product with concentrated sulfuric acid. nih.gov0.0025 - 0.06Not SpecifiedNot Specified

Resonance Rayleigh Scattering (RRS) Techniques

Resonance Rayleigh Scattering (RRS) has also been successfully employed for the quantification of Naftidrofuryl. This technique is based on the enhancement of the RRS signal of a specific reagent upon its interaction with the target analyte. A validated method utilizes the formation of an ion-association complex between Naftidrofuryl and Erythrosin B in an acidic medium. nih.govresearchgate.net This complex formation leads to a significant amplification of the RRS spectrum of Erythrosin B, with the maximum scattering observed at 577 nm. nih.gov

The intensity of the scattered light is proportional to the concentration of Naftidrofuryl, with a linear relationship observed in the range of 0.1 to 1.4 µg/mL. nih.govresearchgate.net This method demonstrates high sensitivity, with a limit of detection (LOD) of 0.032 µg/mL and a limit of quantification (LOQ) of 0.099 µg/mL. nih.govresearchgate.net The formation of larger aggregates through electrostatic and hydrophobic forces between the positively charged Naftidrofuryl and the reagent is believed to be the reason for the RRS enhancement. researchgate.net

Parameter Value
Reagent Erythrosin B nih.govresearchgate.net
Wavelength of Maximum RRS 577 nm nih.gov
Linearity Range 0.1 - 1.4 µg/mL nih.govresearchgate.net
Limit of Detection (LOD) 0.032 µg/mL nih.govresearchgate.net
Limit of Quantification (LOQ) 0.099 µg/mL nih.govresearchgate.net

Kinetic Spectrophotometric Analysis (e.g., using alkaline potassium permanganate)

Kinetic spectrophotometry offers a simple and rapid method for the determination of Naftidrofuryl. One such method involves the oxidation of Naftidrofuryl with alkaline potassium permanganate (B83412) at room temperature. jfda-online.comjfda-online.com The reaction produces a green-colored manganate (B1198562) species, and the rate of its formation is monitored spectrophotometrically at 610 nm. jfda-online.comjfda-online.com The concentration of Naftidrofuryl is then calculated using regression equations derived from a fixed-time method. jfda-online.comjfda-online.com

The optimal conditions for this reaction have been determined to be a sodium hydroxide (B78521) concentration of 0.15 M and a temperature of 25 ± 2°C. jfda-online.com The stoichiometry of the reaction between Naftidrofuryl and potassium permanganate has been established to be 1:2. jfda-online.com This method has been validated and demonstrates linearity over a concentration range of 3-15 µg/mL. jfda-online.comjfda-online.comresearchgate.net The oxidation is believed to target the tertiary amine group of the Naftidrofuryl molecule. jfda-online.com

Parameter Value
Oxidizing Agent Alkaline Potassium Permanganate jfda-online.comjfda-online.com
Wavelength 610 nm jfda-online.comjfda-online.com
Linearity Range 3 - 15 µg/mL jfda-online.comjfda-online.comresearchgate.net
Optimal NaOH Concentration 0.15 M jfda-online.com
Optimal Temperature 25 ± 2°C jfda-online.com
Reaction Stoichiometry (Drug:KMnO4) 1:2 jfda-online.com

Chromatographic Separations

Chromatographic techniques are indispensable for the separation, identification, and quantification of Naftidrofuryl and its degradation products, providing high resolution and specificity.

High-Performance Liquid Chromatography (HPLC) Assays

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Naftidrofuryl, with several validated methods available. A prominent reverse-phase HPLC (RP-HPLC) method allows for the simultaneous determination of Naftidrofuryl and its primary hydrolytic degradation product, Naftidrofuryl acid. nih.gov This method utilizes a Spheri-5 RP-C8 column with a mobile phase consisting of acetonitrile (B52724), 0.05 M sodium acetate, and triethylamine (B128534) (40:60:0.1, by volume), adjusted to a pH of 5.5. nih.gov Detection is carried out at 225 nm. nih.gov This assay has proven to be linear over the concentration ranges of 0.1-25 µg/ml for Naftidrofuryl. nih.gov The limit of detection for Naftidrofuryl is 0.03 µg/ml. nih.gov

Another developed RP-HPLC method employs a Zodiac C18 column and a mobile phase of acetonitrile and pH 7 Tetrabutyl-ammonium buffer solution (90:10). biomedres.us The detection wavelength for this method is 282 nm. biomedres.us This method has a linearity range of 10 to 50 µg/mL. biomedres.us The limit of detection and limit of quantification were found to be 12.914 µg/mL and 39.132 µg/mL, respectively. biomedres.us

Method Column Mobile Phase Detection Wavelength Linearity Range (µg/mL) LOD (µg/mL)
Simultaneous with Degradation Product Spheri-5 RP-C8 nih.govAcetonitrile, 0.05 M Sodium Acetate, Triethylamine (40:60:0.1, pH 5.5) nih.gov225 nm nih.gov0.1 - 25 nih.gov0.03 nih.gov
QbD-based Method Zodiac C18 biomedres.usAcetonitrile, pH 7 Tetrabutyl-ammonium buffer (90:10) biomedres.us282 nm biomedres.us10 - 50 biomedres.us12.914 biomedres.us

Thin-Layer Chromatography (TLC) for Degradation Product Analysis

Thin-Layer Chromatography (TLC) coupled with densitometry is a valuable tool for the selective determination of Naftidrofuryl in the presence of its degradation products. researchgate.net A suggested TLC procedure has been developed to monitor the complete degradation of Naftidrofuryl. researchgate.net

For the separation of Naftidrofuryl from its alkaline degradation product, a mobile phase of methanol-chloroform (20:80 by volume) has been shown to be effective. researchgate.net In this system, the Rf value for Naftidrofuryl was 0.79, while its alkaline degradate had an Rf value of 0.71. researchgate.net This TLC-densitometric technique allows for the selective determination of Naftidrofuryl in the presence of its degradant over a range of 0.6-8 µ g/spot . researchgate.net The primary degradation of Naftidrofuryl oxalate (B1200264) occurs through acid- or base-catalyzed hydrolysis of the ester linkage, yielding 3-(1-naphthyl)-2-tetrahydrofurfuryl propionic acid (Naftidrofuryl acid) and diethylaminoethanol. biomedres.us

Parameter Value
Mobile Phase Methanol-Chloroform (20:80 by volume) researchgate.net
Rf Value (Naftidrofuryl) 0.79 researchgate.net
Rf Value (Alkaline Degradate) 0.71 researchgate.net
Quantification Range 0.6 - 8 µ g/spot researchgate.net
Primary Degradation Products Naftidrofuryl acid, Diethylaminoethanol biomedres.us

Stability-Indicating Methods in Research for Naftidrofuryl Oxalate

Stability-indicating analytical methods are crucial for ensuring the quality and safety of pharmaceutical products. These methods are validated to resolve the active pharmaceutical ingredient (API) from its potential degradation products, thus providing a measure of the drug's stability under various environmental conditions. Research into the stability of Naftidrofuryl has primarily focused on the oxalate salt, employing various analytical techniques to study its degradation profile under stress conditions.

Forced degradation studies, also known as stress testing, are an integral part of developing and validating stability-indicating methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to elicit potential degradation pathways and generate degradation products. This information is vital for developing robust analytical methods capable of accurately measuring the drug content in the presence of its degradants.

Detailed Research Findings for Naftidrofuryl Oxalate

Several research groups have developed and validated stability-indicating methods for Naftidrofuryl Oxalate, primarily using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

One of the key degradation pathways for Naftidrofuryl Oxalate is hydrolysis, particularly under alkaline conditions. This process leads to the formation of Naftidrofuryl Acid as the major degradation product. researchgate.net Studies have shown that Naftidrofuryl Oxalate is relatively stable under acidic and oxidative stress conditions. researchgate.net

A validated reverse-phase HPLC (RP-HPLC) method has been established for the simultaneous determination of Naftidrofuryl Oxalate and its primary hydrolytic degradant, Naftidrofuryl Acid. researchgate.netnih.gov This method is capable of separating the parent drug from its degradation product, allowing for accurate quantification of both.

Table 1: Chromatographic Conditions for a Stability-Indicating RP-HPLC Method for Naftidrofuryl Oxalate researchgate.netnih.gov

ParameterCondition
Column Spheri-5 RP-C8 (5 µm, 220 x 4.6 mm i.d.)
Mobile Phase Acetonitrile: 0.05 M Sodium Acetate: Triethylamine (40:60:0.1, v/v), pH adjusted to 5.5 with glacial acetic acid
Flow Rate 1.5 mL/min
Detection UV at 225 nm
Linearity Range (Naftidrofuryl Oxalate) 0.1 - 25 µg/mL
Linearity Range (Naftidrofuryl Acid) 0.2 - 25 µg/mL
Limit of Detection (Naftidrofuryl Oxalate) 0.03 µg/mL
Limit of Detection (Naftidrofuryl Acid) 0.04 µg/mL

This interactive data table provides a summary of the HPLC method parameters used in the stability-indicating analysis of Naftidrofuryl Oxalate.

In addition to HPLC, a TLC-densitometric method has also been developed for the determination of Naftidrofuryl Oxalate in the presence of its alkaline degradation product. researchgate.net This method provides an alternative approach for stability assessment.

Table 2: TLC-Densitometric Method Parameters for Naftidrofuryl Oxalate researchgate.net

ParameterCondition
Mobile Phase Methanol: Chloroform (20:80, v/v)
Rf value (Naftidrofuryl Oxalate) 0.79
Rf value (Alkaline Degradate) 0.71

This interactive data table summarizes the parameters for the TLC-Densitometric analysis of Naftidrofuryl Oxalate and its degradant.

Forced degradation studies on Naftidrofuryl Oxalate have confirmed its susceptibility to alkaline hydrolysis. Refluxing with 1N NaOH for four hours resulted in significant degradation. researchgate.net In contrast, the compound showed stability when refluxed with 0.1N HCl for 8 hours and was also found to be stable under oxidative conditions. researchgate.net

It is important to reiterate that these findings are specific to Naftidrofuryl Oxalate. The citrate (B86180) salt may exhibit different degradation patterns and rates due to the different properties of the citrate counter-ion compared to the oxalate counter-ion. Therefore, dedicated stability studies on Naftidrofuryl Citrate are necessary to establish its intrinsic stability and develop appropriate stability-indicating analytical methods.

Theoretical and Potential Research Applications Based on Mechanism, Not Clinical Efficacy

Exploration of Neuroprotective Mechanisms and Applications in Experimental Neurological Models

Naftidrofuryl has been investigated for its neuroprotective properties, with research pointing to several underlying mechanisms. One of the primary mechanisms explored is its activity as a serotonin (B10506) 5-HT2 receptor antagonist. wikipedia.orgnih.govahajournals.org Serotonin can have detrimental effects in the brain following an ischemic event, contributing to excitotoxic damage. ahajournals.org By blocking 5-HT2 receptors, naftidrofuryl may inhibit the harmful effects of serotonin at sites of vascular injury. nih.gov This targeted action as an "anticonstrictor" rather than a general vasodilator suggests it may act specifically at sites of injury without causing widespread circulatory changes. nih.gov

In experimental models, naftidrofuryl has demonstrated protective effects on neurons. Studies on cultured neurons from chick embryos showed that naftidrofuryl could increase the survival rate of a significant portion of the neuronal population. nih.gov This survival-promoting effect was paralleled by metabolic actions, including an increase in intracellular cyclic AMP (cAMP), stimulated deoxyglucose uptake, and lactate (B86563) production. nih.gov These findings support the concept that naftidrofuryl may act as a neuroprotective agent by directly influencing neuronal metabolism and survival. nih.gov

Further research using a rat model of microsphere-induced cerebral embolism demonstrated that naftidrofuryl treatment led to a better recovery of conditioned avoidance responses. nih.gov This functional improvement was associated with a reduction in cerebral edema and enhanced glucose uptake, suggesting the compound influences the consequences of rapidly regressive ischemia. nih.gov In a different experimental context, naftidrofuryl showed a favorable effect on nerve regeneration after injury in rats. nih.gov In a study where the sciatic nerve was transected and repaired, treated animals exhibited better motor responses and a greater number of nerve fibers in the distal stump compared to untreated controls. nih.gov These diverse experimental findings highlight the potential of naftidrofuryl as a subject for research into neuroprotection and neural repair.

Implications for Modulating Oxidative Metabolism in Ischemic Conditions

A significant area of research into naftidrofuryl's mechanism is its effect on cellular energy metabolism, particularly under ischemic conditions where oxygen supply is limited. patsnap.com The compound has been shown to exert a direct effect on intracellular metabolism, leading to an increase in adenosine (B11128) triphosphate (ATP) levels and a decrease in lactic acid levels in ischemic tissues. apexpharmaeg.com This suggests an enhancement of the cell's oxidative capacity. apexpharmaeg.com By improving the efficiency of the mitochondrial respiratory chain, naftidrofuryl may lead to improved ATP production, which is crucial for cell survival in low-oxygen environments. patsnap.com

A key target in this metabolic modulation appears to be succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the citric acid cycle and the mitochondrial electron transport chain. nih.govnih.govtsijournals.com Research indicates that naftidrofuryl improves aerobic glucose metabolism through an action on succinate dehydrogenase. nih.gov In experimental models of cerebral embolism in rats, ischemia induced a marked reduction in mitochondrial oxidative phosphorylation and SDH activity. nih.gov Treatment with naftidrofuryl was associated with a significant restoration of mitochondrial SDH activity and, subsequently, a recovery of tissue high-energy phosphate (B84403) levels. nih.gov

In-vitro studies on cerebral mitochondria impaired by embolism further support this mechanism. nih.gov Naftidrofuryl was found to significantly restore the reduced succinate dehydrogenase activity in mitochondria isolated from the brains of rats following an embolism. nih.gov It also produced a slight but significant restoration of the oxidative phosphorylation ability in mildly injured mitochondria. nih.gov These findings suggest that naftidrofuryl's beneficial effects in ischemic conditions are, at least in part, attributable to its direct action on cerebral mitochondrial enzyme activities, thereby improving energy metabolism. nih.gov

Table 1: Summary of Naftidrofuryl's Effects on Oxidative Metabolism in Experimental Ischemic Models
Experimental ModelKey FindingReference
Microsphere-induced cerebral embolism in ratsRestored mitochondrial succinate dehydrogenase activity and tissue high-energy phosphate levels. nih.gov
In-vitro cerebral mitochondria impaired by embolismSignificantly restored succinate dehydrogenase activity in isolated brain mitochondria. nih.gov
General ischemic conditions (in man and animals)Produces an increase of ATP levels and a decrease of lactic acid levels. apexpharmaeg.com
Review of mechanismsImproves glucose aerobic metabolism by an action on succinodehydrogenase. nih.gov

Investigating Potential in Diabetic Retinopathy through Enzyme Inhibition

Diabetic retinopathy is a microvascular complication of diabetes where several biochemical pathways are implicated, including the polyol pathway. austinpublishinggroup.comklinikaoczna.pl A key enzyme in this pathway, aldose reductase, converts excess glucose into sorbitol, and its hyperactivity is linked to cellular damage in the retina. klinikaoczna.plmdpi.com Recent research has explored the potential of naftidrofuryl (also referred to as nafronyl) to act on such enzymatic targets.

In-silico and in-vivo studies have investigated naftidrofuryl's potential to inhibit key enzymes involved in the pathology of diabetic retinopathy, such as aldose reductase, DPP4, and ACE-2. researchgate.netnih.govresearchgate.net Molecular docking studies, a computational simulation technique, predicted that naftidrofuryl could efficiently interact with these target enzymes. researchgate.netresearchgate.net The research reported significant binding energies for the complexes formed between naftidrofuryl and enzymes like aldose reductase, suggesting potent inhibition. nih.govresearchgate.net

Table 2: In-Silico Molecular Docking Findings for Naftidrofuryl (Nafronyl)
Target EnzymeBinding Energy (kcal/mol)Reference
Aldolase Reductase> -7.5 researchgate.netresearchgate.net
Angiotensin type 1 receptor> -7.5 researchgate.netresearchgate.net
DPP4> -7.5 researchgate.netresearchgate.net

Following the computational predictions, in-vivo experiments were conducted. researchgate.netnih.gov These studies showed that administration of naftidrofuryl resulted in significant improvements in the retinal histoarchitecture in a diabetic model. researchgate.netresearchgate.net Furthermore, it led to ameliorations in glucose homeostasis indicators and antioxidant levels. researchgate.netresearchgate.net Based on these integrated findings, it has been concluded that naftidrofuryl's efficient interaction with and potential inhibition of these target enzymes may underlie its observed beneficial effects on retinal histology and glucose homeostasis in experimental models of diabetic retinopathy. researchgate.netnih.govresearchgate.net

Role in Cellular Metabolic Reprogramming

The mechanism of naftidrofuryl points towards a role in cellular metabolic reprogramming, particularly under conditions of cellular stress like ischemia or surgery. ontosight.airesearchgate.net This involves shifting cellular processes to enhance energy production and efficiency. ontosight.ai Naftidrofuryl has been shown to directly influence intracellular metabolism, enhancing the cell's oxidative capacity and maintaining aerobic glucose metabolism even under localized ischemic conditions. nih.govapexpharmaeg.com This allows for the preservation of cellular functions when blood flow is compromised. apexpharmaeg.com

The compound's impact on metabolism is multifaceted. It has been found to improve the efficiency of cellular metabolism, leading to increased availability of oxygen to tissues. patsnap.com This is achieved by enhancing the utilization of oxygen and glucose within cells by modulating the activity of key enzymes involved in cellular respiration. patsnap.com Studies have shown it stimulates deoxyglucose uptake and lactate production in cultured neurons, metabolic effects that occur within minutes of application. nih.gov This rapid metabolic response is coupled with an increase in the survival rate of the neurons, suggesting a direct link between the metabolic shift and cellular protection. nih.gov

Furthermore, research in a surgical setting has shown that naftidrofuryl infusion can alter the body's metabolic response to the stress of an operation. researchgate.netnih.gov In a randomized study, patients receiving naftidrofuryl had a significantly improved postoperative nitrogen balance, suggesting the compound may stimulate the catabolism of endogenous carbohydrates and fats, thereby sparing tissue protein from being broken down for energy. researchgate.netnih.gov This ability to modulate fundamental metabolic pathways highlights its potential as a tool for research into cellular metabolic reprogramming in various stress-related physiological and pathological states. ontosight.ai

Future Directions and Research Gaps

Unraveling Further Complexities of Naftidrofuryl Citrate's Mechanism of Action

While naftidrofuryl citrate (B86180) is known to exert its effects through a dual mechanism of vasodilation and metabolic modulation, the precise intricacies of its action are still being unraveled. patsnap.com Future research will likely delve deeper into the downstream signaling pathways activated by its antagonist activity at serotonin (B10506) 5-HT2 receptors. patsnap.comnih.gov The current understanding is that by blocking these receptors, this compound inhibits the vasoconstrictive effects of serotonin, which is particularly relevant in ischemic conditions where serotonin is released from damaged endothelium and aggregating platelets. nih.govresearchgate.net However, the complete cascade of events following this receptor blockade warrants further investigation.

Development of Novel Experimental Models to Study its Metabolic Effects

To gain a more comprehensive understanding of this compound's metabolic effects, the development of more sophisticated experimental models is crucial. While past studies have utilized models such as cultured neurons and animal models of cerebral embolism, future research could benefit from the use of advanced in vitro and in vivo systems. nih.govnih.gov

Organoid technology, which allows for the creation of three-dimensional tissue replicas from stem cells, offers a promising platform. nih.gov These "mini-organs" can mimic the near-physiological structure and function of real organs, providing a more realistic environment to study the drug's metabolic impact on specific cell types and tissues. nih.gov For instance, cardiac or vascular organoids could be employed to investigate the compound's effects on endothelial function and metabolism in a setting that more closely resembles human physiology.

Furthermore, the development of more refined animal models that better replicate the complexities of human diseases like peripheral artery disease (PAD) will be invaluable. researchgate.net These models could help elucidate the drug's long-term metabolic consequences and its interplay with other pathophysiological processes.

Advanced Structural Studies and Rational Design of Analogues

The field of drug discovery is increasingly benefiting from advanced structural biology techniques and computational approaches for the rational design of new molecules. nih.govnih.gov While the structure of naftidrofuryl is known, detailed structural information of its interaction with its primary target, the 5-HT2 receptor, could pave the way for the design of novel analogues with improved properties.

By obtaining high-resolution crystal structures of naftidrofuryl bound to its receptor, researchers can gain precise insights into the key molecular interactions. This knowledge can then be used in computer-aided drug design (CADD) to develop new compounds with enhanced selectivity, potency, and potentially different pharmacokinetic profiles. researchgate.netresearchgate.net The goal would be to create analogues that retain the beneficial metabolic and vascular effects of naftidrofuryl while potentially offering advantages in terms of efficacy or duration of action.

Integration of Omics Data in this compound Research (e.g., metabolomics, proteomics)

The integration of "omics" technologies, such as metabolomics and proteomics, represents a powerful approach to gain a systems-level understanding of the effects of this compound. nih.gov Metabolomics, the large-scale study of small molecules (metabolites), can provide a snapshot of the metabolic state of a cell or organism and how it is altered by drug treatment. researchgate.net Proteomics, the study of the entire set of proteins, can reveal changes in protein expression and post-translational modifications in response to the drug. nih.gov

By combining these omics datasets, researchers can construct a more complete picture of the biological pathways modulated by this compound. For example, a combined proteomics and metabolomics analysis of plasma from patients treated with naftidrofuryl could identify novel biomarkers of drug response and provide deeper insights into its mechanism of action in conditions like dyslipidemia. nih.govmedrxiv.org This integrated approach can help to identify not only the direct targets of the drug but also the broader network of cellular processes that are affected, ultimately leading to a more comprehensive understanding of its therapeutic effects and potentially uncovering new therapeutic applications. nih.gov

Q & A

How should researchers design a reproducible experimental protocol for studying Naftidrofuryl citrate's pharmacokinetics in preclinical models?

Basic Research Focus
To ensure reproducibility, protocols must include:

  • Dose standardization : Use weight-based dosing (mg/kg) with controls for metabolic variability.
  • Sampling intervals : Collect plasma/tissue samples at 0, 1, 2, 4, 8, and 24 hours post-administration to capture absorption and elimination phases.
  • Analytical validation : Employ HPLC or LC-MS methods with calibration curves validated per ICH guidelines (e.g., linearity range: 0.1–50 µg/mL, R² ≥ 0.99) .
  • Data reporting : Include baseline correction and account for citrate interference using blank matrix samples.

What methodological strategies resolve contradictions in efficacy data across clinical trials involving this compound?

Advanced Research Focus
Contradictions often arise from heterogeneity in trial design. Mitigation strategies include:

  • Meta-regression analysis : Adjust for covariates like patient demographics (e.g., age, comorbidities) and dosing regimens.
  • Power simulation : Use pre-trial simulations to estimate sample sizes required to detect clinically meaningful differences (e.g., 80% power with α = 0.05, as in ).
  • Blinding protocols : Ensure double-blinding to reduce bias in subjective endpoints (e.g., pain scales).

How can researchers optimize chromatographic assays for quantifying this compound in biological matrices?

Basic Research Focus
Key steps for assay optimization:

  • Mobile phase selection : Use a gradient of acetonitrile and phosphate buffer (pH 2.5) to enhance peak resolution .
  • Internal standards : Deuterated analogs (e.g., Naftidrofuryl-d4) improve precision by correcting for matrix effects.
  • Validation parameters : Report recovery rates (≥85%), intraday CV (<5%), and limit of detection (LOD ≤ 0.05 µg/mL).

What are the best practices for synthesizing high-purity this compound in laboratory settings?

Basic Research Focus
Synthesis protocols should prioritize:

  • Reagent purity : Use ≥99% citric acid and anhydrous solvents to prevent side reactions.
  • Stoichiometric control : Maintain a 1:1 molar ratio of Naftidrofuryl base to citric acid.
  • Characterization : Confirm identity via FT-IR (citrate carbonyl peaks at 1750 cm⁻¹) and NMR (proton integration ratios) .

How should researchers conduct a systematic review of this compound's safety profile across heterogeneous datasets?

Advanced Research Focus
To address data variability:

  • PRISMA guidelines : Follow structured reporting for inclusion/exclusion criteria and risk-of-bias assessment.
  • Adverse event stratification : Classify events by severity (CTCAE v5.0) and causality (Naranjo algorithm).
  • Data harmonization : Pool results using random-effects models to account for inter-study variance .

What statistical approaches are recommended for longitudinal analysis of this compound's therapeutic effects?

Advanced Research Focus
For longitudinal

  • Mixed-effects models : Account for repeated measures and missing data (e.g., MAR assumption).
  • Time-dependent covariates : Adjust for confounding variables like concomitant medications.
  • Survival analysis : Use Kaplan-Meier curves with log-rank tests for time-to-event endpoints (e.g., symptom recurrence) .

How can researchers validate the stability of this compound under varying storage conditions?

Basic Research Focus
Stability protocols must include:

  • Forced degradation studies : Expose samples to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks.
  • Analytical endpoints : Monitor degradation products via mass spectrometry and quantify intact compound loss (<10% threshold) .
  • Real-time stability : Store samples at -80°C and test at 0, 3, 6, and 12 months.

What strategies improve the detection of this compound-drug interactions in vitro?

Advanced Research Focus
To identify interactions:

  • CYP450 inhibition assays : Use human liver microsomes with probe substrates (e.g., CYP3A4: midazolam).
  • P-gp transporter studies : Measure bidirectional transport in Caco-2 cells with/without inhibitors (e.g., verapamil).
  • Data interpretation : Apply the [I]/Ki ratio (>0.1 suggests clinical relevance) and report IC₅₀ values with 95% CI .

How should researchers address conflicting findings in this compound's mechanism of action studies?

Advanced Research Focus
Resolve contradictions via:

  • Pathway enrichment analysis : Use tools like STRING or KEGG to identify overrepresented signaling cascades.
  • Knockout/knockdown models : Validate targets (e.g., 5-HT2 receptors) in genetically modified cell lines.
  • Dose-response curves : Ensure full receptor coverage (e.g., EC₅₀ to Emax) to avoid partial agonist misinterpretation .

What are the key considerations for designing a cross-species pharmacokinetic study of this compound?

Advanced Research Focus
Cross-species studies require:

  • Allometric scaling : Predict human clearance using animal data (e.g., mouse, rat, dog) with a fixed exponent of 0.75.
  • Protein binding adjustments : Measure free drug fractions in plasma from each species.
  • Bioanalytical consistency : Use identical LC-MS methods across species to minimize technical variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.